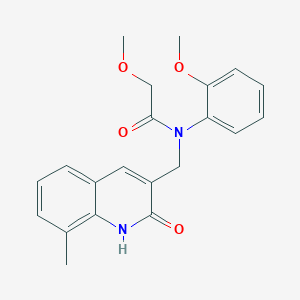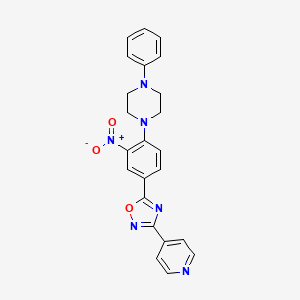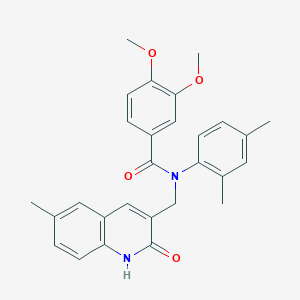
N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide, also known as Compound A, is a small molecule that has been synthesized for potential use as a therapeutic agent. This compound has generated significant interest due to its unique chemical structure and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is not fully understood, but it is thought to act by binding to a specific site on target proteins and altering their conformation or activity. This binding may disrupt protein-protein interactions or inhibit enzymatic activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
In vitro studies have shown that N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A can reduce inflammation in animal models of rheumatoid arthritis and psoriasis. However, the full range of biochemical and physiological effects of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A in scientific research is its specificity for certain protein targets, which allows for more precise manipulation of cellular processes. Additionally, the synthesis of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is relatively straightforward and can be scaled up for larger experiments. However, one limitation is that the full range of off-target effects of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is not yet known, and further studies are needed to fully characterize its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A. One area of interest is in the development of more potent analogs of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A that can better disrupt protein-protein interactions or inhibit enzymatic activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A and its potential applications in treating various diseases. Finally, more research is needed to fully characterize the safety and toxicity of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A, particularly in vivo.
Synthesemethoden
The synthesis of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A involves several steps, including the reaction of 4-bromoanisole with N-phenylsulfonamide to produce 4-(N-phenylsulfamoyl)anisole. This intermediate is then reacted with 6-aminocaproic acid to yield N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide. The synthesis of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has shown potential as a tool for scientific research in several areas. One area of interest is in the study of protein-protein interactions, as N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has been shown to disrupt the interaction between two proteins involved in cancer cell growth. Additionally, N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O4S/c22-17-7-6-16(19(23)12-17)13-26(31(29,30)18-4-2-1-3-5-18)14-20(27)25-10-8-15(9-11-25)21(24)28/h1-7,12,15H,8-11,13-14H2,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMFWFAWRYWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690563.png)
![ethyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7690587.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7690595.png)



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7690625.png)

![N-(3-Chloro-4-methoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B7690635.png)



